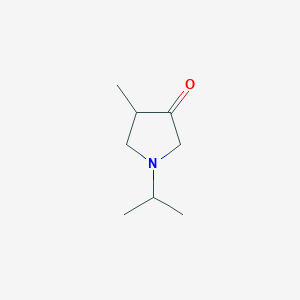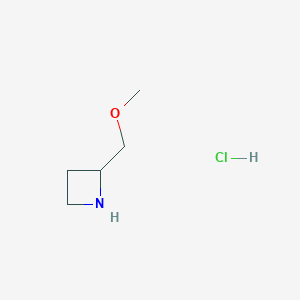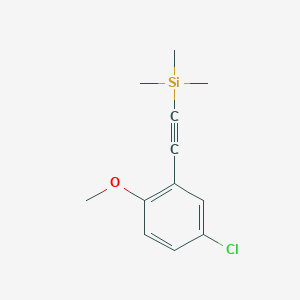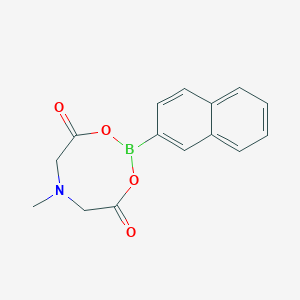
6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as pinacol boronic esters have been synthesized using catalytic protodeboronation . Other compounds with imidazole rings have been synthesized using various methods, including Mannich reactions, Au catalyzed rearrangements, and [4+2] cycloadditions .
Scientific Research Applications
Chemosensing Applications
Research indicates that derivatives of naphthoquinone, closely related to the compound , have been developed as chemosensors for detecting metal ions. Notably, compounds like 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione have showcased molecular recognition abilities toward transition metal ions, showing remarkable selectivity towards Cu2+ ions. These interactions result in color changes, signaling the presence of the ions, and possess low detection limits for these ions (Gosavi-Mirkute et al., 2017).
Antifungal and Antibacterial Applications
Compounds with a naphthalene structure, like 6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione, have been investigated for their potential antifungal and antibacterial properties. Specific derivatives have demonstrated potent antifungal activity against strains like Trichophyton mentagraphytes and have also exhibited pronounced antibacterial activity. This makes them candidates for the development of new antifungal and antibacterial agents (Tandon et al., 2010).
Antimicrobial Properties
Research involving derivatives of naphthoquinone, similar to this compound, has synthesized novel compounds with observed antimicrobial activities. These derivatives have shown good activity against pathogens like Staphylococcus aureus and Mycobacterium luteum. The structural and chemical properties of these compounds, including their stability in various conditions, contribute to their antimicrobial potential (Voskienė et al., 2011).
Fluorescence and Electron Transfer Applications
The naphthalene structure, integral to compounds like this compound, has been utilized in developing fluorescent compounds and studying electron transfer mechanisms. These compounds can be employed as fluorogenic reagents for analyzing trace levels of certain chemicals, demonstrating their utility in analytical chemistry and potential in various scientific research areas (Read & Richardson, 1996).
Properties
IUPAC Name |
6-methyl-2-naphthalen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO4/c1-17-9-14(18)20-16(21-15(19)10-17)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHKLPUIBULVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


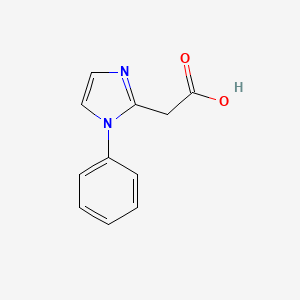
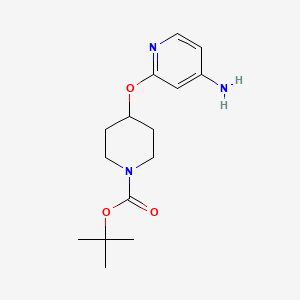
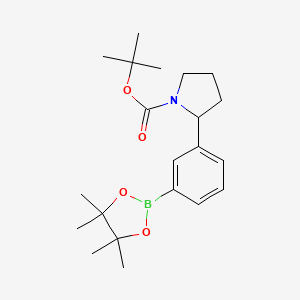
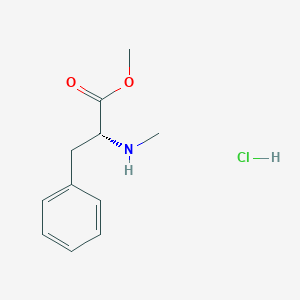
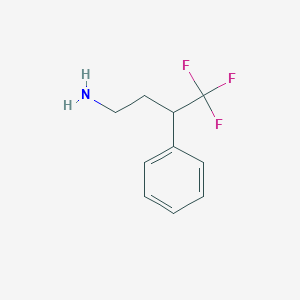
![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1429086.png)
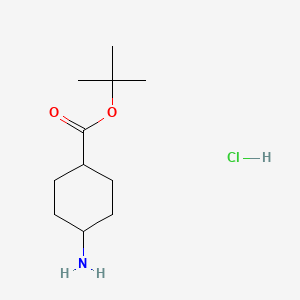

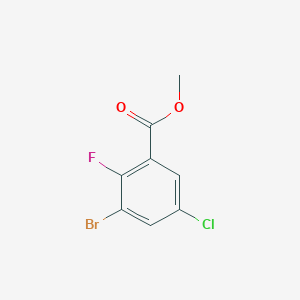
![ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate](/img/structure/B1429091.png)
